(3-bromophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
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Overview
Description
(3-bromophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21BrN2O and its molecular weight is 385.305. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps starting from simpler organic molecules. A common synthetic route includes the bromination of phenyl compounds followed by cyclization to form the pyrrolidine ring. The final step often involves the incorporation of the dihydroisoquinoline unit.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques. Methods like continuous flow synthesis could be used to increase yield and efficiency. Reaction conditions such as temperature, pressure, and the use of catalysts play a significant role in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, potentially converting its functional groups into more reactive forms.
Reduction: It can also be reduced under suitable conditions, affecting its aromatic rings or nitrogen-containing moieties.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminium hydride or sodium borohydride.
Catalysts like palladium or nickel in hydrogenation reactions.
Substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation may yield ketones or carboxylic acids.
Reduction might produce alcohols or amines.
Substitution reactions can result in a variety of substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methods.
Biology: It could be explored for its potential as a biological probe due to its structural complexity.
Medicine: There's potential for pharmaceutical applications, especially in the design of novel therapeutic agents.
Industry: Its reactivity and structural features could be utilized in the development of specialty chemicals or advanced materials.
Mechanism of Action: The compound's effects are mediated through interactions with molecular targets in biological systems. It might bind to specific proteins or enzymes, altering their function. The dihydroisoquinoline and pyrrolidine units play crucial roles in its binding affinity and specificity, influencing pathways like signal transduction or metabolic processes.
Comparison with Similar Compounds
(3-bromophenyl)(3-pyrrolidin-1-yl)methanone: Lacks the dihydroisoquinoline unit.
(3-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone: Substituted with chlorine instead of bromine.
This compound’s unique structural elements and diverse reactivity make it an intriguing subject for continued research across multiple scientific domains.
Properties
IUPAC Name |
(3-bromophenyl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O/c21-18-7-3-6-16(12-18)20(24)23-11-9-19(14-23)22-10-8-15-4-1-2-5-17(15)13-22/h1-7,12,19H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJNZWRPSMKOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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